molecular formula C22H19FN4O2S B12123052 4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

Cat. No.: B12123052
M. Wt: 422.5 g/mol
InChI Key: HVPPCTMOMVRHDU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a diverse range of applications. Let’s break it down:

    Chemical Formula: CHFNOS

    IUPAC Name: 4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation: Start with 4-fluoro-2-methylbenzenesulfonamide and react it with quinoxaline-2-amine in the presence of a Lewis acid catalyst (such as AlCl) to form the desired compound.

    Reductive Amination: Alternatively, you can use 4-fluoro-2-methylbenzenesulfonyl chloride and quinoxaline-2-amine in the presence of a reducing agent (like NaBH) to achieve the same product.

Industrial Production:: The industrial synthesis typically involves the reductive amination method due to its efficiency and scalability.

Chemical Reactions Analysis

    Oxidation: The sulfonamide group can be oxidized to a sulfone, enhancing its chemical reactivity.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

    Common Reagents: NaBH, AlCl, SOCl, and more.

    Major Products: The compound can form various derivatives, including sulfonyl chlorides and amine-substituted quinoxalines.

Scientific Research Applications

    Medicine: Investigated as a potential drug candidate due to its sulfonamide moiety, which can interact with enzymes and receptors.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

    Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.

    Pathways: Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

    Uniqueness: Its combination of quinoxaline and sulfonamide functionalities sets it apart.

    Similar Compounds: Other sulfonamides, quinoxalines, and related heterocyclic compounds.

Properties

Molecular Formula

C22H19FN4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

4-fluoro-2-methyl-N-[3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H19FN4O2S/c1-14-7-10-17(11-8-14)24-21-22(26-19-6-4-3-5-18(19)25-21)27-30(28,29)20-12-9-16(23)13-15(20)2/h3-13H,1-2H3,(H,24,25)(H,26,27)

InChI Key

HVPPCTMOMVRHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=C(C=C4)F)C

Origin of Product

United States

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